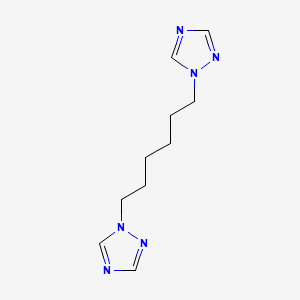

1,6-di(1H-1,2,4-triazol-1-yl)hexane

Description

1,6-di(1H-1,2,4-triazol-1-yl)hexane (CAS: 63400-46-4) is a flexible bidentate ligand with a hexane spacer linking two 1,2,4-triazole rings. Its molecular formula is C₁₀H₁₆N₆, and it has a molecular weight of 220.27 g/mol . The compound is structurally characterized by its alkyl chain flexibility, which allows diverse coordination modes in metal-organic frameworks (MOFs) and coordination polymers (CPs). It is synthesized via hydrothermal methods or alkylation reactions, often serving as a bridging ligand in supramolecular architectures . Key applications include:

Properties

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)hexyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6/c1(3-5-15-9-11-7-13-15)2-4-6-16-10-12-8-14-16/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGSMDPWLKEWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 1,2,4-triazole undergoes deprotonation at the N1 position using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting triazolide anion attacks the terminal bromine of 1,6-dibromohexane via an SN2 mechanism , yielding the mono-substituted intermediate. A second equivalent of triazolide subsequently displaces the remaining bromide, forming the di-substituted product.

Typical conditions include refluxing the reaction mixture at 80–100°C for 24–48 hours. Excess triazole (2.2–2.5 equivalents) ensures complete di-substitution, while rigorous exclusion of moisture prevents hydrolysis of the alkylating agent. Purification via column chromatography or recrystallization isolates the target compound.

Optimization Challenges

-

Regioselectivity : Competing alkylation at the N2 or N4 positions of triazole is minimized under strongly basic conditions, which favor deprotonation at the less acidic N1 site (pKa ≈ 10 for N1 vs. ~14 for N2/N4).

-

Side Reactions : Over-alkylation or polymerization may occur if stoichiometry is imbalanced. Stepwise addition of the alkylating agent mitigates this risk.

One-Pot Synthesis via Thiourea Intermediate

Adapting methodologies from thiourea-mediated triazole cyclization, this route employs hexamethylene diisothiocyanate and acylhydrazides in the presence of mercuric acetate (Hg(OAc)₂).

Procedural Overview

-

Thiourea Formation : Hexamethylene diisothiocyanate reacts with an acylhydrazide (e.g., benzoylhydrazine) in anhydrous dioxane, forming a bis-thiourea intermediate.

-

Cyclization : Hg(OAc)₂ catalyzes the dehydration and cyclization of the thiourea, yielding the bis-triazole product.

The reaction proceeds at room temperature over 5–10 hours, with the mercury salt facilitating sulfur extrusion and ring closure. While this method is effective for mono-triazoles, extending it to di-substituted systems requires precise stoichiometric control to avoid cross-linking.

Limitations

-

Toxicity : Mercury-based catalysts pose environmental and safety concerns.

-

Intermediate Stability : Bis-thioureas may undergo premature decomposition under prolonged reaction times.

Nucleophilic Aromatic Substitution with Silyl-Protected Triazoles

Inspired by polynitrobenzene functionalization, this method substitutes aliphatic halides with trimethylsilyl (TMS)-protected triazoles.

Reaction Protocol

-

Silylation : Protect 1,2,4-triazole as TMS-triazole using hexamethyldisilazane (HMDS).

-

Substitution : React TMS-triazole with 1,6-dibromohexane in benzene or toluene, facilitated by a Lewis acid catalyst (e.g., AlCl₃).

The TMS group enhances nucleophilicity, enabling displacement of aliphatic bromides at moderate temperatures (40–60°C). Subsequent desilylation with aqueous KF yields the free triazole product.

Advantages and Drawbacks

-

Efficiency : High yields reported for aromatic systems, but aliphatic substrates may require harsher conditions.

-

Cost : TMS reagents and specialized catalysts increase synthetic complexity.

Comparative Analysis of Methods

| Method | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Alkylation | DMF, K₂CO₃, 80°C, 24 h | Moderate-High | Simple setup, scalable | Requires excess triazole, purification challenges |

| Thiourea Cyclization | Hg(OAc)₂, rt, 10 h | Low-Moderate | One-pot synthesis | Toxic catalyst, intermediate instability |

| CuAAC | CuSO₄, rt, 12 h | Low | Regioselective, modular | Mismatched regiochemistry, multi-step prep |

| Silyl Substitution | TMS-triazole, AlCl₃, 60°C | Moderate | High reactivity | Costly reagents, desilylation required |

*Yields inferred from analogous reactions.

Chemical Reactions Analysis

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is a widely used method for synthesizing 1,2,3-triazoles .

-

Mechanism The Cu(I) species interacts with a terminal alkyne, leading to the formation of a copper-acetylide complex. This complex then coordinates with an azide, undergoing rearrangement and ring contraction to yield a copper-metallated triazole, which releases the free triazole .

-

Regioselectivity CuAAC provides high regioselectivity, producing 1,4-disubstituted 1,2,3-triazoles .

Reactions of Bis-1,2,4-Triazoles

Reactions involving the combination of two 1,2,4-triazole systems in a molecule have been explored . These reactions often involve the alkylation of the thiol group to obtain S-derivatives of 1,2,4-triazole .

Spectral Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques :

-

IR Spectroscopy IR spectra show characteristic bands for C=O and C=N groups in the triazole ring .

-

NMR Spectroscopy

-NMR and

-NMR spectra are used to confirm the structure of the synthesized compounds . -

Mass Spectrometry Mass spectrometry is used to analyze the fragmentation pathways of the synthesized compounds .

Data Table

| Compound | CAS Number | Molecular Weight | Molecular Formula |

|---|---|---|---|

| 1,6-di(1H-1,2,4-triazol-1-yl)hexane | 63400-46-4 | 220.27 | |

Note: The table contains data specifically for this compound .

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 1,6-di(1H-1,2,4-triazol-1-yl)hexane is in coordination chemistry . The compound acts as a ligand to form complexes with various metal ions. These complexes can exhibit unique catalytic properties and are studied for their potential applications in catalysis and material science.

Biological Activities

Research has indicated that this compound possesses notable biological activities :

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains by disrupting cell membranes or inhibiting essential enzymes .

- Anticancer Potential : Studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, it has been investigated for its effects on breast cancer cell lines, where it exhibited significant antiproliferative activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.39 | Induction of apoptosis and G2/M arrest |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.77 | Inhibition of tubulin polymerization |

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its ability to form complexes with metal ions can be utilized in creating advanced coatings and polymers that require enhanced durability or specific chemical interactions .

Mechanism of Action

The mechanism of action of 1,6-di(1H-1,2,4-triazol-1-yl)hexane involves its interaction with molecular targets through the triazole rings. These rings can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Alkyl Chain Length Variation in Bis-Triazole Ligands

The hexane spacer in 1,6-di(1H-1,2,4-triazol-1-yl)hexane distinguishes it from shorter-chain analogs. Key comparisons include:

Structural Impact :

- Flexibility vs. Rigidity : The hexane chain enables conformational adaptability, allowing dynamic pore adjustment in CPs, unlike rigid linkers like 4,4'-bipyridine .

- Porosity : Hexane-based CPs exhibit larger surface areas (~450 m²/g) compared to butane analogs (~300 m²/g) due to extended spacer length .

Functional Analogs: Triazole Derivatives in Pharmacology

While this compound itself lacks direct pharmacological data, structurally related bis-triazole compounds show bioactivity:

Key Insights :

- Hybrid Systems : Triazole-thiadiazole/thiazole hybrids (e.g., 9b, 12a) exhibit potent antitumor activity due to synergistic heterocyclic interactions .

- Chain Length in Bioactivity: Longer alkyl chains (e.g., hexanoic acid in compound 37) improve lipophilicity, enhancing microbial membrane disruption .

Comparison in Coordination Chemistry

Metal Coordination Modes

This compound acts as a bridging ligand, forming CPs with transition metals like Cu(I) and Ni(II). Comparisons with other ligands:

Notable Findings:

Biological Activity

1,6-di(1H-1,2,4-triazol-1-yl)hexane is a chemical compound with the molecular formula and a molecular weight of 220.27 g/mol. This compound is gaining attention in the scientific community due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hexane derivatives with 1H-1,2,4-triazole. A common method utilizes 1,6-dibromohexane as a starting material in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This multi-step process allows for the formation of the desired compound through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains and fungi. The compound demonstrated a higher potency against fungi compared to bacteria, suggesting its potential as an antifungal agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12.5 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 50 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves targeting tubulin polymerization and disrupting cell cycle progression .

Case Study:

In a study evaluating various triazole derivatives for anticancer activity, it was found that this compound exhibited an IC50 value of approximately 27.3 µM against T47D breast cancer cells. This suggests a moderate level of cytotoxicity compared to other tested compounds .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through its triazole rings. These rings can form hydrogen bonds and coordinate with metal ions within biological systems. The disruption of microbial cell membranes and inhibition of essential enzymes are critical aspects of its antimicrobial action .

Research Applications

Beyond its antimicrobial and anticancer properties, this compound has potential applications in:

Q & A

Q. What advanced analytical techniques validate purity for high-impact publication standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.